molecular formula C9H6FNO2 B1199956 5-Fluoroindole-2-carboxylic acid CAS No. 399-76-8

5-Fluoroindole-2-carboxylic acid

Cat. No.: B1199956
CAS No.: 399-76-8
M. Wt: 179.15 g/mol
InChI Key: WTXBRZCVLDTWLP-UHFFFAOYSA-N
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Description

5-Fluoroindole-2-carboxylic acid (C₉H₆FNO₂; MW 179.15) is a fluorinated indole derivative characterized by a fluorine atom at the 5-position and a carboxylic acid group at the 2-position of the indole ring. It is a white crystalline solid with a melting point of 249°C and a purity of ≥98% (HPLC, titration) . The compound has been synthesized via TBAF-assisted benzotriazole N-alkylation and EDC-mediated amide coupling .

Its biological relevance spans multiple domains:

  • Neurology: Acts as a competitive antagonist of the glycine site within the NMDA receptor complex, modulating seizure thresholds and potentiating antiepileptic drugs like carbamazepine .
  • Anticancer Research: Inhibits human apurinic/apyrimidinic endonuclease 1 (APE1), a DNA repair enzyme overexpressed in cancers, with an IC₅₀ of 10 mM .
  • Infectious Diseases: Evaluated for SARS-CoV 3CL protease inhibition via benzotriazole ester derivatives .

Preparation Methods

Synthetic Pathways Overview

Two principal methods dominate the synthesis of 5-fluoroindole-2-carboxylic acid:

  • Iron Powder Reduction-Cyclization

  • Palladium/Carbon Catalytic Reduction Followed by Hydrolysis

Both pathways begin with 2,4-difluoronitrobenzene and dimethyl malonate, diverging at the reduction-cyclization stage. The selection between these methods depends on cost considerations, yield requirements, and catalyst availability .

Method 1: Iron Powder Reduction-Cyclization Approach

Reaction Mechanism and Stepwise Synthesis

The synthesis proceeds via three stages:

Stage 1: Esterification of 2,4-Difluoronitrobenzene
2,4-Difluoronitrobenzene reacts with dimethyl malonate in methanol under sodium methoxide catalysis. The reaction occurs at 5–10°C for 6–8 hours, yielding 4-fluoro-2-(dimethyl malonate)nitrobenzene.

Stage 2: Reduction and Cyclization
The intermediate undergoes reduction using iron powder in a mixture of acetic acid and 6M hydrochloric acid (4:1 v/v) under reflux for 4 hours. Cyclization concurrently forms the indole backbone, producing 5-fluoroindole-2-one.

Stage 3: Purification
Crude product is purified via column chromatography (ethyl acetate:petroleum ether, 3:1 v/v), yielding crystalline this compound .

Table 1: Reaction Parameters for Iron Powder Method

StepReagents/ConditionsTemperatureTimeYield
EsterificationNaOMe, MeOH8°C6 h92%
Reduction-CyclizationFe, AcOH/HCl (4:1)Reflux4 h85%
PurificationColumn chromatographyRT98%

Method 2: Palladium/Carbon Catalytic Reduction Pathway

Hydrogenation and Cyclization

This method replaces iron powder with palladium/carbon (Pd/C) under hydrogen atmosphere:

Stage 1: Catalytic Reduction
4-Fluoro-2-(dimethyl malonate)nitrobenzene is hydrogenated at 50°C using 5% Pd/C, yielding 3-methoxycarbonyl-5-fluoroindole-2-one.

Stage 2: Hydrolysis to Carboxylic Acid
The ester intermediate undergoes hydrolysis with 6M HCl in methanol under reflux for 2 hours, cleaving the methoxy group to form the carboxylic acid .

Table 2: Reaction Parameters for Pd/C Method

StepReagents/ConditionsTemperatureTimeYield
Catalytic ReductionH₂, 5% Pd/C50°C3 h89%
Hydrolysis6M HCl in MeOHReflux2 h95%
PurificationCrystallization (EtOAc)RT99%

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

ParameterIron Powder MethodPd/C Method
Cost Low (iron ≈ $0.50/kg)High (Pd/C ≈ $300/g)
Yield 80–85%89–95%
Purity 98% (HPLC)99% (HPLC)
Scalability Suitable for bulk productionLimited by catalyst cost

The iron powder method offers economic advantages for industrial-scale synthesis, while the Pd/C route provides higher yields and purity for laboratory applications .

Optimization Strategies

Temperature Control in Esterification

Maintaining the esterification temperature at 8°C (±2°C) increases yield by 12% compared to reactions conducted at 25°C. Lower temperatures minimize side reactions such as demethylation .

Stoichiometric Adjustments

  • Iron Powder Quantity : Increasing Fe from 3 eq to 4 eq improves yield from 80% to 85% .

  • Acid Concentration : Using 6M HCl instead of 4M enhances cyclization efficiency by 18% .

Industrial Scalability Considerations

The patent CN104045592A emphasizes the industrial viability of the iron powder method due to:

  • Low-cost raw materials (2,4-difluoronitrobenzene ≈ $15/kg)

  • Simplified purification via crystallization rather than chromatography

  • Throughput of 50–100 kg/batch in pilot trials .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroindole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, chlorine, or nitrating agents in the presence of catalysts.

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Electrophilic Substitution: Halogenated or nitrated derivatives.

    Nucleophilic Substitution: Substituted indole derivatives.

    Oxidation: Carboxylated or hydroxylated products.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Pharmaceuticals

5-Fluoroindole-2-carboxylic acid has been studied for its potential as an antiepileptic agent. Research indicates that it acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex. In one study, administration of this compound significantly elevated the convulsive threshold in animal models and enhanced the efficacy of conventional antiepileptic drugs like carbamazepine and valproate, suggesting its utility in combination therapy for epilepsy .

Antiepileptic Drug ED50 (mg/kg) With this compound (mg/kg)
Carbamazepine13.97.5
Valproate291242
Phenobarbital18.611.1

Agrochemicals

The compound serves as a precursor in the synthesis of various agrochemicals, including fungicides and herbicides. Its fluorine atom enhances biological activity and selectivity, making it a valuable building block in developing new agricultural products .

Case Study: Anticonvulsant Activity

A study published in the Journal of Neural Transmission examined the effects of this compound on convulsive thresholds when combined with traditional antiepileptic medications. The results indicated that while enhancing the efficacy of these drugs, higher doses also resulted in significant side effects, including motor impairment and lethality at certain combinations . This highlights the need for careful dosage management when considering this compound for therapeutic use.

Case Study: Synthesis of Agrochemicals

Research has demonstrated that incorporating fluorinated compounds like this compound into agrochemical formulations can improve their effectiveness against pests and diseases. For instance, its role as a precursor for developing new fungicidal agents has been documented, showing enhanced potency compared to non-fluorinated counterparts .

Mechanism of Action

5-Fluoroindole-2-carboxylic acid acts as an antagonist of the glycine site within the N-methyl-D-aspartate (NMDA) receptor complex. By binding to this site, it inhibits the action of glycine, a co-agonist required for NMDA receptor activation. This inhibition can modulate various neurological processes and has implications in the treatment of neurological disorders .

Comparison with Similar Compounds

The pharmacological and chemical properties of 5-fluoroindole-2-carboxylic acid are influenced by substituent variations on the indole scaffold. Below is a comparative analysis with structurally related compounds:

Structural Analogs and Substitution Effects

Compound Substituent(s) Key Properties/Activities References
Indole-2-carboxylic acid None (parent compound) Weak APE1 inhibitor under non-aggregating conditions; used in benzotriazole ester synthesis.
5-Nitroindole-2-carboxylic acid -NO₂ at 5-position Induces chemical shift perturbations in APE1’s DNA-binding groove; binding affinity data not reported.
6-Bromoindole-2-carboxylic acid -Br at 6-position Binds APE1’s remote pocket; steric effects may reduce efficacy compared to 5-fluoro analog.
5-Hydroxyindole-2-carboxylic acid -OH at 5-position Polar hydroxyl group may reduce membrane permeability vs. fluorine; no reported NMDA activity.
This compound ethyl ester Ethyl ester at COOH Increased lipophilicity; serves as a synthetic intermediate for prodrugs.

Biological Activity

5-Fluoroindole-2-carboxylic acid (FICA) is a compound that has garnered attention for its diverse biological activities, particularly its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor's glycine site. This article delves into the compound's biological activity, highlighting its pharmacological effects, potential therapeutic applications, and relevant research findings.

Pharmacological Profile

1. NMDA Receptor Antagonism

FICA acts as an antagonist at the glycine site of the NMDA receptor, which plays a crucial role in excitatory neurotransmission and is implicated in various neurological disorders. Research indicates that FICA can elevate the convulsive threshold in animal models, suggesting its potential utility in managing seizure disorders. Specifically, doses of 150 and 200 mg/kg significantly increased the convulsive threshold from 6.8 mA to 8.3 mA, while lower doses did not exhibit such effects .

2. Interaction with Antiepileptic Drugs

FICA has been shown to enhance the efficacy of conventional antiepileptic drugs like carbamazepine and valproate when administered in combination. For instance, the combination of FICA with carbamazepine resulted in a notable reduction of its effective dose (ED50) from 13.9 mg/kg to 7.5 mg/kg . However, it is essential to note that these combinations may also lead to increased side effects, including motor impairment and lethality at higher doses .

Therapeutic Applications

1. Anticonvulsant Properties

The anticonvulsant properties of FICA position it as a candidate for further investigation in epilepsy treatment protocols. Its ability to potentiate existing antiepileptic medications could offer new avenues for therapy, particularly for patients who are resistant to standard treatments.

2. Potential in HIV Treatment

Recent studies have explored derivatives of indole-2-carboxylic acid, including FICA, as potential inhibitors of HIV-1 integrase. These compounds demonstrated significant inhibitory effects on strand transfer activity, with some derivatives showing IC50 values as low as 0.13 µM . This suggests that FICA and its analogs could be further developed as antiviral agents.

Table 1: Summary of Key Findings on FICA

Study ReferenceBiological ActivityDoses UsedKey Findings
NMDA Receptor Antagonism50-200 mg/kgIncreased convulsive threshold; potentiated carbamazepine and valproate efficacy but caused motor impairment at higher doses.
HIV Integrase InhibitionVariousIndole-2-carboxylic acid derivatives showed significant inhibition of HIV-1 integrase; promising scaffold for drug development.
General Pharmacological ProfileN/AIdentified as a glycine site antagonist; potential applications in treating neurological disorders and HIV.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural identity of 5-Fluoroindole-2-carboxylic acid?

To ensure reliable characterization, use High-Performance Liquid Chromatography (HPLC) with a minimum purity threshold of 98.0 area% and neutralization titration for quantitative analysis . Confirm structural integrity via melting point analysis (249°C with decomposition) and InChI key validation (1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13) for digital verification . Cross-reference spectral data (e.g., IR, NMR) with literature for functional group confirmation.

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Wear nitrile gloves , protective eyewear, and a lab coat to avoid skin/eye contact (H315, H319 hazards) . Use P95/P100 respirators in poorly ventilated areas . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention . Store the compound in an inert atmosphere at room temperature to prevent decomposition .

Q. How can researchers address solubility challenges during experimental design with this compound?

The compound is water-insoluble , so use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . For reactions requiring aqueous conditions, employ co-solvent systems (e.g., DMSO:water mixtures) or derivatize the carboxylic acid group into a more soluble ester . Pre-sonication or gentle heating (≤50°C) may enhance dissolution without degrading the indole core.

Advanced Research Questions

Q. How can copper tubing flow reactors (CTFRs) optimize decarboxylation reactions involving this compound?

CTFRs enable efficient decarboxylation at 250°C without added catalysts, leveraging the reactor’s thermal conductivity. For this compound, use 2.0 equivalents of quinoline as a stabilizing agent and extend reaction times to 12–24 hours to achieve >90% yield . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in NMDA receptor antagonism vs. antimicrobial activity may arise from substitution patterns (e.g., ethyl or methyl esters altering bioavailability) . Conduct dose-response assays across multiple cell lines and validate target engagement via radioligand binding studies . For in vivo models (e.g., anticonvulsant studies), use knockout mice to isolate glycine site-specific effects .

Q. What mechanistic insights explain the role of this compound in modulating NMDA receptor activity?

The carboxylic acid group chelates Mg²⁺ ions at the receptor’s glycine-binding site, while the fluorine atom enhances electronegativity, stabilizing ligand-receptor interactions . Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and compare with mutagenesis data (e.g., GluN1 subunit mutations) .

Q. How can synthetic routes to this compound derivatives be scaled for high-throughput screening?

Adopt continuous flow synthesis for intermediates like methyl esters (e.g., this compound methyl ester, CAS 167631-84-7) . Optimize stoichiometry using Design of Experiments (DoE) to minimize side products. For purification, employ automated flash chromatography with C18 columns and methanol/water gradients.

Properties

IUPAC Name

5-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXBRZCVLDTWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192945
Record name 5-Fluoroindole-2-carboxylic acid
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Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-76-8
Record name 5-Fluoroindole-2-carboxylic acid
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Record name 5-Fluoroindole-2-carboxylic acid
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Record name 5-Fluoroindole-2-carboxylic acid
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Record name 5-fluoro-1H-indole-2-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Fluoroindole-2-carboxylic acid
5-Fluoroindole-2-carboxylic acid
5-Fluoroindole-2-carboxylic acid
5-Fluoroindole-2-carboxylic acid
5-Fluoroindole-2-carboxylic acid
5-Fluoroindole-2-carboxylic acid

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